Monoamine Transporter Inhibition: 20- to 66-Fold Reduced Potency of Pseudococaine Versus Cocaine in Rat Brain Synaptosomes
In a direct head-to-head comparison using rat brain synaptosomal preparations, (−)-cocaine was 20-fold more potent than (+)-pseudococaine in inhibiting ³H-norepinephrine uptake in cortical synaptosomes and 66-fold more potent in inhibiting ³H-dopamine uptake in striatal synaptosomes [1]. This study employed identical assay conditions for both compounds, enabling direct potency comparison.
| Evidence Dimension | Inhibition of ³H-catecholamine uptake |
|---|---|
| Target Compound Data | (+)-Pseudococaine: less potent (relative baseline) |
| Comparator Or Baseline | (−)-Cocaine: 20× more potent for ³H-norepinephrine; 66× more potent for ³H-dopamine |
| Quantified Difference | 20-fold difference (NE); 66-fold difference (DA) |
| Conditions | Rat brain cortical (NE) and striatal (DA) synaptosomes; ³H-norepinephrine and ³H-dopamine uptake assays |
Why This Matters
Researchers investigating structure-activity relationships of tropane alkaloids at monoamine transporters require pseudococaine as the stereochemically defined, low-potency comparator to establish baseline activity and validate computational docking models.
- [1] Komiskey HL, Miller DD, LaPidus JB, Patil PN. The isomers of cocaine and tropacocaine: Effect on ³H-catecholamine uptake by rat brain synaptosomes. Life Sci. 1977;21(8):1117-1122. doi:10.1016/0024-3205(77)90110-2. View Source
